molecular formula C9H13NO3 B2421352 methyl N-[1-(furan-3-yl)propan-2-yl]carbamate CAS No. 1795487-03-4

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate

Cat. No.: B2421352
CAS No.: 1795487-03-4
M. Wt: 183.207
InChI Key: VTKCXVLCMSKAIA-UHFFFAOYSA-N
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Description

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, making it a heterocyclic compound.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Methyl (1-(furan-3-yl)propan-2-yl)carbamate interacts with its targets and performs its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(furan-3-yl)propan-2-yl]carbamate typically involves the reaction of furan derivatives with carbamoyl chloride in the presence of a base. One common method is the reaction of 3-furanpropanol with methyl isocyanate under controlled conditions to yield the desired carbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate has various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecular structures.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1-(furan-3-yl)propan-2-yl)carbamate
  • Propyl (1-(furan-3-yl)propan-2-yl)carbamate
  • Butyl (1-(furan-3-yl)propan-2-yl)carbamate

Uniqueness

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-7(10-9(11)12-2)5-8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKCXVLCMSKAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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